molecular formula C8H4F2O4 B139103 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid CAS No. 126120-85-2

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Cat. No. B139103
CAS RN: 126120-85-2
M. Wt: 202.11 g/mol
InChI Key: ZGAQVJDFFVTWJK-UHFFFAOYSA-N
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Description

The compound 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, while not directly studied in the provided papers, is related to the class of benzodioxole carboxylic acids. These compounds are known for their diverse applications in organic synthesis and potential biological activities. For instance, 1,3-benzodioxle-4-carboxylic acid derivatives have been used as chiral fluorometric agents for enantiomer analyses of biomolecules .

Synthesis Analysis

The synthesis of benzodioxole carboxylic acid derivatives can involve various strategies. For example, the synthesis of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids has been reported, which shows the potential to synthesize related compounds such as this compound through modifications of the synthetic route . The synthesis of related compounds often involves multi-step reactions, starting from different phenolic or anisole precursors, followed by cyclization and functionalization steps.

Molecular Structure Analysis

The molecular structure of benzodioxole carboxylic acid derivatives is characterized by the presence of a 1,3-benzodioxole moiety. The crystal structure of a related compound, Methyl 5-Acetamido-2-t-butyl-2-methyl-1,3-benzodioxole-4-carboxylate, has been studied, revealing details about the bond lengths and angles, as well as intramolecular hydrogen bonding . These structural analyses are crucial for understanding the reactivity and interaction of these compounds with other molecules.

Chemical Reactions Analysis

Benzodioxole carboxylic acids can participate in various chemical reactions. For instance, they can be used as catalysts in dehydrative amidation reactions between carboxylic acids and amines, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid . Additionally, they can react with organosulfonyloxy derivatives to form different products, depending on the reaction conditions . These reactions highlight the versatility of benzodioxole carboxylic acids in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxole carboxylic acids are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can affect the acidity and reactivity of the carboxylic acid group. The fluorophenol moiety in related compounds has been shown to exhibit high acidity, which is beneficial for applications in sensing pH and metal cations . The solubility, melting point, and other physical properties would be determined by the specific substituents on the benzodioxole ring.

Scientific Research Applications

  • Organometallic Methodology :

    • Schlosser, M., Gorecka, J., & Castagnetti, E. (2003) explored the transformation of 2,2-difluoro-1,3-benzodioxole into various derivatives, emphasizing its acidic nature and its ability to yield carboxylic acid and ketones through reactions with different electrophiles. This showcases its versatility in synthetic chemistry applications (Schlosser, Gorecka, & Castagnetti, 2003).
  • Heavy-Halogen Migrations :

    • A study by Gorecka, J., Leroux, F., & Schlosser, M. (2004) highlighted the potential of 2,2-difluoro-1,3-benzodioxole in heavy-halogen migration reactions, which could lead to the formation of various derivatives like iodides and carboxylates. This illustrates its utility in creating structurally diverse compounds (Gorecka, Leroux, & Schlosser, 2004).
  • Medicinal Chemistry Research :

    • Catalani, M. P., Paio, A., & Perugini, L. (2010) discussed the synthesis of a 5-aza-derivative of 2,2-difluorobenzodioxole, highlighting its potential in medicinal chemistry due to its metabolic stability. This indicates its relevance in the development of new pharmaceuticals (Catalani, Paio, & Perugini, 2010).
  • Directed Lithiation :

    • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995) researched the directed lithiation of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, providing insights into its reactivity and potential for synthesizing various functionally substituted benzoic acids (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
  • Structural Analysis :

    • Meng, F.-W., Hou, G., Yu, Y.-H., & Gao, J.-S. (2011) investigated the crystal structure of a compound derived from 2,2-Difluoro-1,3-benzodioxole, providing valuable information on its molecular arrangement and potential applications in material science and crystallography (Meng, Hou, Yu, & Gao, 2011).

Mechanism of Action

Target of Action

The primary targets of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Dam. 1 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

The 2,2-difluorobenzodioxole moiety has been introduced in medicinal chemistry research as a potential metabolically more stable derivative of the benzodioxole fragment . This suggests potential future applications in the development of new drugs and pesticides .

properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O4/c9-8(10)13-5-3-1-2-4(7(11)12)6(5)14-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAQVJDFFVTWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378870
Record name 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126120-85-2
Record name 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-1,3-dioxaindane-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid unique in terms of its reactivity?

A: this compound demonstrates a fascinating duality in its reactivity. While the parent compound, 2,2-difluoro-1,3-benzodioxole, exhibits exceptional acidity at the 4-position [, ], the presence of the carboxylic acid group allows for further functionalization. This carboxylic acid moiety can be strategically exploited to introduce new substituents by reacting it with organolithium compounds, ultimately leading to the formation of ketones []. This dual reactivity makes it a versatile building block for creating diverse chemical structures.

Q2: The research mentions difficulties in lithiating specific positions on the 2,2-difluoro-1,3-benzodioxole ring system. Can you elaborate on this and its implications for synthesis?

A: Lithiation, the process of introducing a lithium atom onto a molecule, is a crucial step in many organic synthesis strategies. While the 4-position of 2,2-difluoro-1,3-benzodioxole readily undergoes lithiation due to its high acidity, accessing other positions on the ring proves more challenging [, ]. For instance, lithiation at the 5-position is only feasible when there are no unoccupied sites adjacent to the oxygen atoms within the ring system []. This regioselectivity highlights the importance of protecting groups, such as trialkylsilyl groups, in controlling the lithiation site and enabling further derivatization at desired positions []. Understanding these regioselectivity challenges is crucial for designing successful synthetic routes to more complex 2,2-difluoro-1,3-benzodioxole derivatives.

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